N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S2/c1-28-17-7-4-8-18-19(17)23-22(29-18)24-20(25)15-11-14-13-6-3-2-5-12(13)9-10-16(14)27-21(15)26/h2-11H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZZGDCJULNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, is a derivative of thiazole. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes. For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects. The specific mode of action of this compound would depend on its structure and the particular target it interacts with.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the signaling pathways that these proteins are involved in. The specific biochemical pathways affected by this compound would depend on its structure and the particular target it interacts with.
Pharmacokinetics
The solubility of a compound in water and other solvents can affect its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that this compound may have similar solubility properties, which could affect its bioavailability.
Result of Action
Thiazole derivatives are known to have various biological effects depending on their specific structures and targets. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines. The specific effects of this compound would depend on its structure and the particular target it interacts with.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of the Compound
- Molecular Formula : C22H14N2O3S2
- Molecular Weight : 418.5 g/mol
- Purity : Typically around 95% .
This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Acetylcholinesterase Inhibition : Compounds with a similar structure have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of Alzheimer's disease. For instance, related thiazole-coumarin hybrids exhibited strong AChE inhibition with IC50 values as low as 2.7 µM .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which help mitigate oxidative stress in cells. Studies have indicated that similar heterocycles demonstrate radical scavenging capabilities comparable to established antioxidants like vitamin C .
- Antitumor Activity : Research has highlighted the potential antitumor effects of benzothiazole derivatives. These compounds have been evaluated against various cancer cell lines, showing significant antiproliferative effects .
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Coumarin Hybrid | AChE Inhibition | 2.7 | |
| Benzothiazole Derivative | Antitumor (HCT-116) | 13.62 | |
| Benzothiazole Antioxidants | Radical Scavenging | - |
Case Studies
-
Alzheimer’s Disease Therapeutics :
A series of thiazole-coumarin hybrids were synthesized and evaluated for their AChE inhibitory activity. The most potent compound showed an IC50 value significantly lower than that of standard drugs, indicating its potential as a therapeutic agent for Alzheimer’s disease . -
Antitumor Efficacy :
In vitro studies on benzothiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and PC-3. The structure–activity relationship (SAR) studies suggested that the presence of electron-withdrawing groups enhances biological activity .
Pharmacokinetics and Bioavailability
The solubility and stability of this compound in biological systems are critical for its bioavailability. Thiazole derivatives often show varied pharmacokinetic profiles based on their structural modifications, which can influence their absorption, distribution, metabolism, and excretion (ADME) characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide Derivatives
- Structure : Features a simpler coumarin (chromen-2-one) core with an 8-methoxy group instead of the benzo[f]chromene system.
- Synthesis : Prepared via solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, followed by amidation .
- The methylthio group in the target compound increases lipophilicity (logP) relative to the methoxy (-OMe) group, influencing pharmacokinetics .
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Structure : Substitutes the benzo[f]chromene with a standard coumarin and replaces the methylthio-benzothiazole with a 4-methylbenzamide group.
- Key Differences :
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide
- Structure : Incorporates a benzimidazole-acetamide linker between the benzothiazole and coumarin.
- The benzimidazole moiety may confer DNA intercalation properties absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize benzo[d]thiazol-2-amine derivatives as precursors. React 4-(methylthio)benzo[d]thiazol-2-amine with activated esters (e.g., 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride) in anhydrous DMF under nitrogen, followed by reflux for 4–6 hours .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallize from ethanol/water (4:1) to enhance yield (typically 70–80%) .
- Optimization : Monitor reaction progress via TLC, and adjust stoichiometry (1:1.2 molar ratio of amine to carbonyl chloride) to minimize side products.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodology :
- Spectroscopy :
- IR : Confirm key functional groups (C=O at ~1700 cm⁻¹, C-S-C at ~650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.5 ppm) .
- Crystallography :
- Single-crystal X-ray diffraction : Employ SHELX suite for structure refinement. Use WinGX for data processing (e.g., resolving thermal ellipsoids for methylthio substituents) .
- Validation : Cross-check bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to confirm accuracy .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC₅₀ values with cisplatin controls .
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess zone of inhibition at 50 µg/mL .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?
- Methodology :
- Computational Setup : Optimize geometry using B3LYP hybrid functional with 6-311++G(d,p) basis set. Include exact exchange (e.g., 20% Hartree-Fock) to improve thermochemical accuracy .
- Analysis :
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Validation : Compare calculated IR/NMR spectra with experimental data to assess model reliability .
Q. What strategies are used to resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?
- Methodology :
- Data Triangulation :
- If DFT predicts low reactivity at a site but experimental assays show activity, re-examine solvent effects (e.g., PCM model for polar solvents) or tautomeric forms .
- Use molecular docking (e.g., AutoDock Vina) to assess binding modes with target proteins (e.g., EGFR kinase). Compare with crystallographic data .
- Advanced Modeling : Apply post-Hartree-Fock methods (e.g., MP2) or machine learning-based QSAR models to refine predictions .
Q. What in vitro models are appropriate for elucidating its mechanism of action against specific molecular targets?
- Methodology :
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorogenic substrates) to measure inhibition of cyclooxygenase-2 (COX-2) or topoisomerase II .
- Cellular Pathways : Use Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) or immunofluorescence to monitor DNA damage (γ-H2AX foci) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for G-protein-coupled receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
